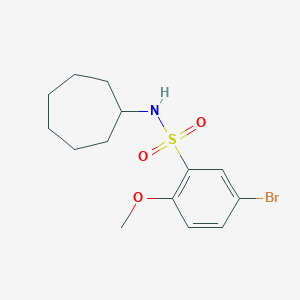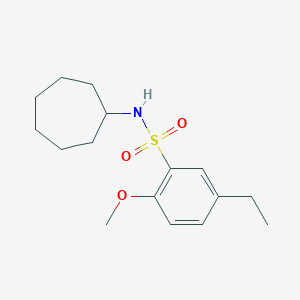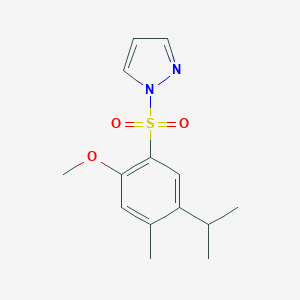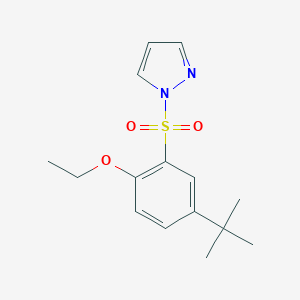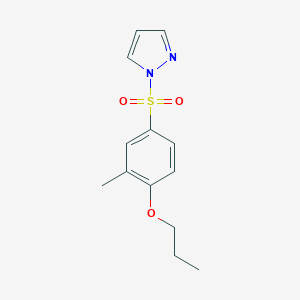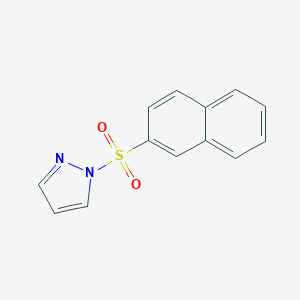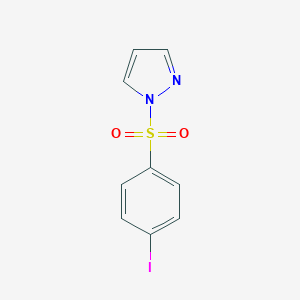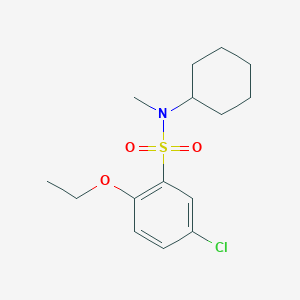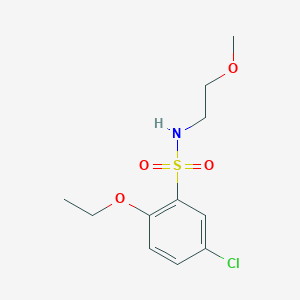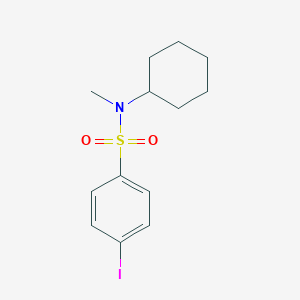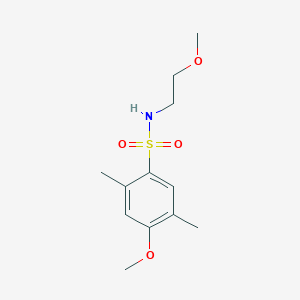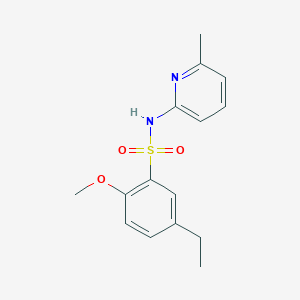
5-éthyl-2-méthoxy-N-(6-méthyl-2-pyridinyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridines are a class of organic compounds with a six-membered ring containing one nitrogen atom and five carbon atoms . They are important structural motifs found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The structure of a pyridine molecule can be modified by introducing various functional groups .Chemical Reactions Analysis
The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyridine derivative can be influenced by the specific functional groups it contains. For example, 2-pyridyl boron reagents are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .Mécanisme D'action
The mechanism of action of 5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is not fully understood. However, it has been found to interact with ion channels, receptors, and transporters, leading to changes in their function. It has been shown to modulate the activity of various proteins, including voltage-gated calcium channels and GABA receptors.
Biochemical and Physiological Effects
5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, affect synaptic plasticity, and alter the activity of various ion channels and receptors. It has also been found to have potential therapeutic effects for various diseases, including epilepsy, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is its high potency and specificity. It has been found to be highly effective at modulating the activity of ion channels, receptors, and transporters, making it a valuable tool for studying their function. However, its high potency can also be a limitation, as it may lead to off-target effects and toxicity if not used carefully.
Orientations Futures
There are many potential future directions for the use of 5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide in scientific research. One area of interest is its potential use in the development of new drugs for various diseases. It has also been suggested that it may have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, 5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a valuable tool for scientific research due to its unique properties. It has been found to have a wide range of applications, including as a tool to study the function of ion channels, receptors, and transporters, and as a potential therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and potential side effects, but it has great potential for future research and development.
Méthodes De Synthèse
The synthesis of 5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 2-methoxyaniline and 6-methyl-2-pyridinecarboxaldehyde in the presence of sulfuric acid. The resulting product is then treated with ethyl chloroformate to form the final compound. The synthesis method has been optimized to ensure high yields and purity of the compound.
Applications De Recherche Scientifique
Activité antimicrobienne
Propriétés anti-inflammatoires
Recherche sur le cancer
Neuroprotection
Biologie chimique et chimie médicinale
Inhibition enzymatique
Science des matériaux et électronique organique
Études photophysiques
Propriétés
IUPAC Name |
5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-12-8-9-13(20-3)14(10-12)21(18,19)17-15-7-5-6-11(2)16-15/h5-10H,4H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOPCNUCWISGKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2-naphthyl ether](/img/structure/B497826.png)
